molecular formula C25H21ClFNO4 B4303362 METHYL 4-[3-(4-CHLOROPHENOXY)-1-(4-FLUOROPHENETHYL)-4-OXO-2-AZETANYL]BENZOATE

METHYL 4-[3-(4-CHLOROPHENOXY)-1-(4-FLUOROPHENETHYL)-4-OXO-2-AZETANYL]BENZOATE

Cat. No.: B4303362
M. Wt: 453.9 g/mol
InChI Key: GDYOOOJUHQYLSC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

METHYL 4-[3-(4-CHLOROPHENOXY)-1-(4-FLUOROPHENETHYL)-4-OXO-2-AZETANYL]BENZOATE is a complex organic compound characterized by the presence of multiple functional groups, including a chlorophenoxy group, a fluorophenethyl group, and an azetanyl group

Preparation Methods

The synthesis of METHYL 4-[3-(4-CHLOROPHENOXY)-1-(4-FLUOROPHENETHYL)-4-OXO-2-AZETANYL]BENZOATE typically involves multi-step organic reactions. The synthetic route may include the following steps:

    Formation of the Chlorophenoxy Intermediate: This step involves the reaction of 4-chlorophenol with an appropriate alkylating agent to form the chlorophenoxy intermediate.

    Introduction of the Fluorophenethyl Group:

    Formation of the Azetanyl Ring: The azetanyl ring is formed through a cyclization reaction involving the appropriate precursors.

    Esterification: The final step involves the esterification of the benzoic acid derivative with methanol to form the methyl ester.

Industrial production methods may involve optimization of reaction conditions such as temperature, pressure, and the use of catalysts to improve yield and purity.

Chemical Reactions Analysis

METHYL 4-[3-(4-CHLOROPHENOXY)-1-(4-FLUOROPHENETHYL)-4-OXO-2-AZETANYL]BENZOATE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to reduce specific functional groups.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the nature of the substituents and reaction conditions.

    Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and alcohol.

Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperature and pressure conditions. Major products formed from these reactions depend on the specific reaction pathway and conditions used.

Scientific Research Applications

METHYL 4-[3-(4-CHLOROPHENOXY)-1-(4-FLUOROPHENETHYL)-4-OXO-2-AZETANYL]BENZOATE has several scientific research applications, including:

    Medicinal Chemistry: The compound is studied for its potential pharmacological properties, including its ability to interact with specific biological targets.

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.

    Materials Science: The compound is explored for its potential use in the development of new materials with unique properties.

    Biological Studies: Researchers investigate its effects on biological systems to understand its mechanism of action and potential therapeutic applications.

Mechanism of Action

The mechanism of action of METHYL 4-[3-(4-CHLOROPHENOXY)-1-(4-FLUOROPHENETHYL)-4-OXO-2-AZETANYL]BENZOATE involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

METHYL 4-[3-(4-CHLOROPHENOXY)-1-(4-FLUOROPHENETHYL)-4-OXO-2-AZETANYL]BENZOATE can be compared with similar compounds such as:

    METHYL 4-(4-CHLOROPHENOXY)BENZOATE: This compound lacks the fluorophenethyl and azetanyl groups, making it less complex and potentially less versatile in its applications.

    METHYL 3-((4-CHLOROPHENOXY)METHYL)BENZOATE: This compound has a different substitution pattern, which may affect its reactivity and properties.

    METHYL 4-(4-FLUOROPHENOXY)BENZOATE: This compound contains a fluorophenoxy group instead of a fluorophenethyl group, leading to different chemical and biological properties.

The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

methyl 4-[3-(4-chlorophenoxy)-1-[2-(4-fluorophenyl)ethyl]-4-oxoazetidin-2-yl]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H21ClFNO4/c1-31-25(30)18-6-4-17(5-7-18)22-23(32-21-12-8-19(26)9-13-21)24(29)28(22)15-14-16-2-10-20(27)11-3-16/h2-13,22-23H,14-15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GDYOOOJUHQYLSC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=C(C=C1)C2C(C(=O)N2CCC3=CC=C(C=C3)F)OC4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H21ClFNO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

453.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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METHYL 4-[3-(4-CHLOROPHENOXY)-1-(4-FLUOROPHENETHYL)-4-OXO-2-AZETANYL]BENZOATE
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METHYL 4-[3-(4-CHLOROPHENOXY)-1-(4-FLUOROPHENETHYL)-4-OXO-2-AZETANYL]BENZOATE
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METHYL 4-[3-(4-CHLOROPHENOXY)-1-(4-FLUOROPHENETHYL)-4-OXO-2-AZETANYL]BENZOATE
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METHYL 4-[3-(4-CHLOROPHENOXY)-1-(4-FLUOROPHENETHYL)-4-OXO-2-AZETANYL]BENZOATE
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METHYL 4-[3-(4-CHLOROPHENOXY)-1-(4-FLUOROPHENETHYL)-4-OXO-2-AZETANYL]BENZOATE
Reactant of Route 6
METHYL 4-[3-(4-CHLOROPHENOXY)-1-(4-FLUOROPHENETHYL)-4-OXO-2-AZETANYL]BENZOATE

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